molecular formula C11H15BrN6 B12267729 5-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-1-methyl-1H-1,2,4-triazole

5-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-1-methyl-1H-1,2,4-triazole

Cat. No.: B12267729
M. Wt: 311.18 g/mol
InChI Key: KWQOETDMYXUVBP-UHFFFAOYSA-N
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Description

5-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-1-methyl-1H-1,2,4-triazole is a complex heterocyclic compound that features a combination of pyrazole, azetidine, and triazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-1-methyl-1H-1,2,4-triazole typically involves multi-step reactions starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, palladium on carbon.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole and triazole rings.

    Reduction: Hydrogenated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-1-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-1-methyl-1H-1,2,4-triazole is unique due to its combination of three different heterocyclic rings, which provides a diverse range of chemical reactivity and potential biological activities. This structural complexity distinguishes it from other similar compounds that may only contain one or two of these rings.

Properties

Molecular Formula

C11H15BrN6

Molecular Weight

311.18 g/mol

IUPAC Name

5-[[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]methyl]-1-methyl-1,2,4-triazole

InChI

InChI=1S/C11H15BrN6/c1-16-11(13-8-15-16)7-17-3-9(4-17)5-18-6-10(12)2-14-18/h2,6,8-9H,3-5,7H2,1H3

InChI Key

KWQOETDMYXUVBP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC=N1)CN2CC(C2)CN3C=C(C=N3)Br

Origin of Product

United States

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